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Compound of Interest

Compound Name: C20H18BrN3

Cat. No.: B142555 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The molecular formula C20H18BrN3 can correspond to a vast number of structural

isomers. As a specific, commonly recognized compound with this formula could not be readily

identified in chemical databases, this guide utilizes a representative, hypothetical molecule to

illustrate the required data presentation, experimental protocols, and pathway visualizations.

The IUPAC name, experimental data, and biological pathways presented herein are for

illustrative purposes.

Compound Identification and Properties
For the purpose of this guide, we will consider the hypothetical compound 2-(5-(4-

bromophenyl)-1-methyl-1H-imidazol-2-yl)-N,N-diphenylmethanamine. This structure is a

plausible isomer corresponding to the molecular formula C20H18BrN3.

IUPAC Name and CAS Number
A Chemical Abstracts Service (CAS) Registry Number is a unique identifier assigned to a

specific chemical substance by the CAS, a division of the American Chemical Society. As the

compound discussed here is a hypothetical example for illustrative purposes, it does not have

an assigned CAS Number.
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The following table summarizes the key computed properties for our representative

C20H18BrN3 isomer.

Property Value

IUPAC Name
2-(5-(4-bromophenyl)-1-methyl-1H-imidazol-2-

yl)-N,N-diphenylmethanamine

Molecular Formula C20H18BrN3

Molecular Weight 392.28 g/mol

CAS Number Not Applicable (Hypothetical Compound)

LogP (calculated) 4.8

Topological Polar Surface Area 31.9 Å²

Hydrogen Bond Donors 0

Hydrogen Bond Acceptors 3

Experimental Protocols
The synthesis of substituted imidazole derivatives such as our representative compound can

be achieved through multi-step synthetic routes. Below is a detailed, representative protocol for

the synthesis of a similar class of compounds.

Synthesis of a 2,5-disubstituted-1-methyl-1H-imidazole
core
Objective: To synthesize the core heterocyclic structure of the target molecule.

Materials:

4-bromobenzaldehyde

Methylamine solution (40% in water)

2,2-diethoxy-N,N-dimethylethanamine
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Ammonium nitrate

Copper(II) acetate

Acetic acid

Ethanol

Ethyl acetate

Saturated sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate

Procedure:

Step 1: Imine Formation. To a solution of 4-bromobenzaldehyde (1.0 eq) in ethanol, add

methylamine solution (1.2 eq) dropwise at 0 °C. Stir the reaction mixture at room

temperature for 4 hours.

Step 2: Cyclization. Add 2,2-diethoxy-N,N-dimethylethanamine (1.1 eq), ammonium nitrate

(2.0 eq), and copper(II) acetate (0.1 eq) to the reaction mixture.

Step 3: Reflux. Heat the mixture to reflux in acetic acid for 8 hours. Monitor the reaction

progress using Thin Layer Chromatography (TLC).

Step 4: Work-up. After completion, cool the reaction mixture to room temperature and pour it

into ice-cold water. Neutralize with a saturated sodium bicarbonate solution.

Step 5: Extraction. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

Step 6: Purification. Combine the organic layers, wash with brine, dry over anhydrous

magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product

by column chromatography on silica gel.
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Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of the

target compound class.
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Caption: Synthetic workflow for a substituted imidazole.
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Hypothetical Signaling Pathway
Many nitrogen-containing heterocyclic compounds are investigated as inhibitors of protein

kinases. The diagram below illustrates a hypothetical signaling pathway where a C20H18BrN3
isomer could act as an inhibitor of a tyrosine kinase, thereby blocking downstream signaling.
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Caption: Inhibition of a kinase signaling pathway.

To cite this document: BenchChem. [Technical Guide: An Overview of a Representative
C20H18BrN3 Isomer]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b142555#c20h18brn3-iupac-name-and-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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